molecular formula C5H6N2S B8451732 4-Isothiocyanato-butyronitrile

4-Isothiocyanato-butyronitrile

Cat. No.: B8451732
M. Wt: 126.18 g/mol
InChI Key: VRPJLNOXVAKKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-butyronitrile is an aliphatic organic compound characterized by a nitrile group (-C≡N) and an isothiocyanate group (-N=C=S) separated by a three-carbon chain. The compound’s molecular formula is likely C₅H₆N₂S, with a molecular weight of approximately 126.18 g/mol. Its reactivity stems from the electrophilic isothiocyanate group, making it valuable in organic synthesis, particularly in crosslinking reactions or as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

4-isothiocyanatobutanenitrile

InChI

InChI=1S/C5H6N2S/c6-3-1-2-4-7-5-8/h1-2,4H2

InChI Key

VRPJLNOXVAKKNU-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-Isothiocyanato-butyronitrile and Analogs

Compound Formula Molecular Weight (g/mol) Functional Groups CAS Number
4-Isothiocyanato-butyronitrile C₅H₆N₂S ~126.18 Nitrile, isothiocyanate Not explicitly listed
Ethyl 4-isothiocyanatobutyrate C₇H₁₁NO₂S 173.23 Ester, isothiocyanate 17126-65-7
4-Methoxybenzyl isothiocyanate C₉H₉NOS 179.24 Aromatic, methoxy, isothiocyanate Not provided
4-tert-Butylphenyl isothiocyanate C₁₁H₁₃NS 191.29 Aromatic, tert-butyl, isothiocyanate 19241-24-8
(S)-4-Chloro-3-hydroxybutyronitrile C₄H₅ClNO 135.55 Nitrile, chloro, hydroxyl 127913-44-4

Key Observations:

  • Electrophilicity : The isothiocyanate group in 4-Isothiocyanato-butyronitrile is more electrophilic than the ester group in Ethyl 4-isothiocyanatobutyrate due to the electron-withdrawing nitrile substituent, enhancing its reactivity in nucleophilic additions .
  • Aromatic vs. Aliphatic : Aromatic isothiocyanates (e.g., 4-tert-Butylphenyl isothiocyanate) exhibit greater stability but lower flexibility compared to aliphatic derivatives like 4-Isothiocyanato-butyronitrile, which may offer advantages in solvent compatibility or polymer applications .
  • Polarity : The nitrile group in 4-Isothiocyanato-butyronitrile increases polarity compared to esters or aromatic derivatives, influencing solubility in polar solvents .

Key Findings:

  • Crosslinking Efficiency : The aliphatic chain in 4-Isothiocyanato-butyronitrile facilitates covalent bonding with biomolecules (e.g., proteins), outperforming bulkier aromatic analogs in bioconjugation .
  • Thermal Stability : Aromatic isothiocyanates (e.g., 4-Methoxybenzyl isothiocyanate) decompose at higher temperatures (>200°C), while aliphatic derivatives may degrade below 150°C, limiting high-temperature applications .

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